molecular formula C11H11N3O2 B2711090 N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide CAS No. 2034602-65-6

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2711090
CAS No.: 2034602-65-6
M. Wt: 217.228
InChI Key: DULKPBIVIFNUEC-UHFFFAOYSA-N
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Description

N-(2-(Pyrimidin-5-yl)ethyl)furan-2-carboxamide ( 2034602-65-6) is a high-purity chemical compound offered for research use only. With a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery programs . The structure of this molecule, which incorporates both furan and pyrimidine heterocycles, is representative of a privileged scaffold in the design of biologically active compounds. Furan-2-carboxamide derivatives are frequently investigated as core structures in novel therapeutic agents due to their potential for diverse molecular interactions . Published research on analogous furan-carboxamide compounds demonstrates their significant application in antiviral discovery, including as non-covalent inhibitors of viral proteases and components of inhibitors targeting the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase . Furthermore, similar molecular frameworks are actively explored in antimicrobial research for developing new agents against bacterial and mycobacterial infections . This product is characterized by a purity of ≥98% and requires storage at 2-8°C to ensure stability . It is intended solely for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULKPBIVIFNUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Linker Diversity : The target compound uses an ethyl linker, whereas analogs like 4d employ sulfur bridges or fused ring systems (e.g., furopyridine in ). Sulfur linkers may enhance rigidity, while ethyl groups offer conformational flexibility .
  • Substituent Effects : Piperazine (4d) and phenylpiperazine (6l) substituents introduce basicity and solubility, contrasting with the target compound’s simpler pyrimidin-5-yl group .

Key Observations :

  • Amide Coupling : The target compound likely shares synthetic steps with 4d and analogs, utilizing acyl chlorides (e.g., 2-furoyl chloride) or coupling agents like HATU .
  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) are prevalent, facilitating nucleophilic reactions .

Physical and Chemical Properties

Data inferred from spectral and synthetic details:

Compound IR (C=O stretch, cm⁻¹) Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~1620–1650 247.27 ~1.2 Moderate (DMSO)
Compound 4d 1621 440.54 ~2.5 Low (CHCl₃/MeOH)
Compound 6l 1621, 1592 758.29 ~3.8 Poor
analog N/A 600.06 ~4.0 Low

Key Observations :

  • Polarity : The target compound’s ethyl linker and lack of bulky substituents suggest higher solubility than 4d or 6l, which contain lipophilic groups (piperazine, nitrobenzene) .
  • Spectral Data : Shared IR peaks (~1620 cm⁻¹) confirm carboxamide presence across analogs .

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrimidine moiety, which are known to contribute to various biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably enzymes involved in key biochemical pathways.

Key Targets:

  • Collagen Prolyl 4-Hydroxylase : This enzyme is crucial for collagen synthesis. Inhibition of this enzyme by the compound may lead to reduced collagen production, which has implications in fibrosis and other pathological conditions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through its action on specific molecular targets associated with tumor growth.
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing activity against certain bacterial strains .
  • Anti-inflammatory Effects : Its structural components may confer anti-inflammatory properties, although further studies are needed to confirm these effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyFindings
Inhibition of collagen prolyl 4-hydroxylase leading to decreased collagen synthesis.
Demonstrated antimicrobial activity against specific pathogens.
Potential anticancer effects observed in vitro, requiring further validation in vivo.

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can effectively modulate the activity of target enzymes. For instance:

  • Cell Line Studies : The compound exhibited selective inhibition in cancer cell lines overexpressing mutant forms of EGFR (epidermal growth factor receptor), indicating potential for targeted cancer therapy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a coupling reaction between furan-2-carbonyl chloride and a pyrimidine-containing amine. For example, describes a similar synthesis where furan-2-carbonyl chloride reacts with 2-nitroaniline in acetonitrile under reflux for 3 hours, yielding crystalline products . Key steps include:
  • Purification via solvent evaporation or recrystallization.
  • Characterization using IR spectroscopy (e.g., amide N-H stretch at ~3310 cm⁻¹ and carbonyl C=O stretch at ~1620 cm⁻¹) and NMR to confirm regiochemistry .
    For pyrimidine derivatives, introducing the ethyl linker may require protecting group strategies to prevent side reactions.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. demonstrates that planar amide conformations and dihedral angles between aromatic rings (e.g., 9.71° between furan and phenyl rings) can be resolved using SHELX programs . Steps include:
  • Data collection with synchrotron radiation or lab-based diffractometers.
  • Refinement using maximum-likelihood methods (e.g., REFMAC) to account for anisotropic displacement parameters .
  • Validation of bond lengths (e.g., C=O at 1.22 Å) and angles against the Cambridge Structural Database .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : and suggest antimicrobial and antiviral assays:
  • Antibacterial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains, comparing activity to nitrofurantoin analogs .
  • Antiviral : Docking studies (e.g., AutoDock Vina) to assess binding to viral polymerases, followed by plaque reduction neutralization tests .
    Ensure controls (e.g., solvent-only and reference drugs) and triplicate runs to minimize variability.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from dynamic effects or crystal packing. highlights intramolecular hydrogen bonds (e.g., N1⋯O3 at 2.615 Å) that influence planarity . Strategies include:
  • Variable-temperature NMR to probe conformational flexibility.
  • Molecular dynamics (MD) simulations to model solvent or thermal effects .
  • Revisiting crystallographic data to check for disorder or twinning .

Q. What strategies optimize reaction yields for pyrimidine-furan carboxamide derivatives?

  • Methodological Answer : and indicate yield dependence on substituent electronics and steric effects. For example:
  • Electron-withdrawing groups on pyrimidine enhance coupling efficiency .
  • Catalysts like DMAP or DCC improve acyl chloride-amine reactivity.
  • Solvent screening (e.g., THF vs. DMF) and microwave-assisted heating reduce reaction times .
    Design of experiments (DoE) can statistically identify optimal conditions (e.g., temperature, molar ratios).

Q. How are computational docking studies applied to predict target interactions?

  • Methodological Answer : used docking scores to prioritize antiviral candidates. For furan carboxamides:
  • Prepare ligand (AMBER/GAFF) and receptor (e.g., viral polymerase PDB: 6T7K) files.
  • Perform blind docking with AutoDock Vina, focusing on active-site residues.
  • Validate top poses with 100-ns MD simulations and MM/GBSA binding energy calculations .
    False positives are minimized by cross-referencing with experimental IC₅₀ values.

Q. What structure-activity relationship (SAR) insights guide analog design?

  • Methodological Answer : and reveal:
  • Furan ring : Methyl or halogen substituents enhance lipophilicity and membrane permeability.
  • Pyrimidine ethyl linker : Lengthening the chain reduces steric hindrance but may decrease target affinity.
  • Amide group : N-methylation improves metabolic stability but weakens hydrogen bonding .
    SAR is validated through systematic analog synthesis and bioactivity heatmaps (e.g., IC₅₀ vs. logP).

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